molecular formula C18H27NO B14188665 4-(1-Benzylcycloheptyl)morpholine CAS No. 835654-13-2

4-(1-Benzylcycloheptyl)morpholine

Cat. No.: B14188665
CAS No.: 835654-13-2
M. Wt: 273.4 g/mol
InChI Key: GFGDQGFESJLVRB-UHFFFAOYSA-N
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Description

4-(1-Benzylcycloheptyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. The compound this compound is characterized by the presence of a benzyl group attached to a cycloheptyl ring, which is further connected to a morpholine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzylcycloheptyl)morpholine typically involves the reaction of 1-benzylcycloheptanone with morpholine under specific conditions. One common method includes the use of a Mannich reaction, where the ketone reacts with formaldehyde and morpholine in the presence of an acid catalyst to form the desired product. The reaction conditions often involve moderate temperatures and controlled pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the Mannich reaction, and subsequent purification steps such as distillation or recrystallization. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzylcycloheptyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes into alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Benzylcycloheptyl)morpholine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1-Benzylcycloheptyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cholinesterases, by binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, including modulation of neurotransmitter levels and anti-inflammatory responses. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(1-Benzylcycloheptyl)morpholine can be compared with other morpholine derivatives, such as:

The uniqueness of this compound lies in its specific ring size and substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

835654-13-2

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

4-(1-benzylcycloheptyl)morpholine

InChI

InChI=1S/C18H27NO/c1-2-7-11-18(10-6-1,19-12-14-20-15-13-19)16-17-8-4-3-5-9-17/h3-5,8-9H,1-2,6-7,10-16H2

InChI Key

GFGDQGFESJLVRB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CC2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

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